Isobutyronitrile
Overview
Description
Isobutyronitrile, also known as 2-methylpropanenitrile or isopropyl cyanide, is an organic compound with the chemical formula C4H7N. It is a colorless liquid with an almond-like odor. This compound is notable for its branched carbon backbone, which distinguishes it from many other nitriles that typically have straight-chain structures .
Mechanism of Action
Isobutyronitrile, also known as 2-Methylpropanenitrile, is a complex organic molecule with a unique branched carbon backbone . This article will explore the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It’s known that the molecule contains a carbon atom bound to two methyl (-ch3) structures and a cyano group (–cn) . The cyano group, constituted by a triple bond between one carbon and one nitrogen atom, could potentially interact with various biological targets.
Mode of Action
The molecule’s unique structure, particularly its branched carbon backbone and cyano group, likely plays a role in its interactions with its targets .
Biochemical Pathways
The molecule’s presence in meteorites suggests that it may play a role in astrochemical processes . The molecule is produced within or upon dust grain ice mantles through the addition of molecular radicals .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Its physical properties, such as its solubility in organics , could potentially impact its bioavailability.
Result of Action
It’s known to be a highly toxic liquid , suggesting that it could have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been detected in the interstellar medium, suggesting that it can exist and potentially react under extreme environmental conditions . Furthermore, its production within or upon dust grain ice mantles indicates that it can interact with its environment in complex ways .
Biochemical Analysis
Biochemical Properties
Isobutyronitrile has been identified as a volatile microbial catabolite of valine . It is produced within or upon dust grain ice mantles through the addition of molecular radicals . The presence of this compound has been indicated in the headspace above cultures of Aeromonas and Moraxella species . Accumulation of these catabolites is maximal under low oxygen concentrations and is enhanced by enrichment of the medium with valine .
Cellular Effects
It is known that this compound acts as an inducer for the induction of acetone cyanohydrin hydrolyzing activity and biomass production . Other aromatic, heterocyclic, and arylaliphatic nitriles reduce biomass production, which may be due to the absence of an enzymatic system responsible for metabolizing aromatic and arylaliphatic nitrile hydrolyzing system .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known that this compound (C3H7CN) contains a carbon atom bounded by a simple link to two methyl (-CH3) structures and to a cyano group (–CN). The cyano group is constituted by a triple link bond between one carbon and one nitrogen atom .
Temporal Effects in Laboratory Settings
The thermal decomposition process of this compound has been studied using differential scanning calorimetry at different heating rates . The half-life of this enzyme was 25 hours at 15 °C . Under optimized reaction conditions at 40 ml fed-batch scale, 3 mg dcw ml− resting cells of Alcaligenes sp. MTCC 10674 fully converted 0.33 M acetone cyanohydrin into α-hydroxyisobutyric acid (1.02 g) in 6 hours 40 minutes .
Metabolic Pathways
It is known that this compound is involved in the synthesis of α-hydroxyisobutyric acid from acetone cyanohydrin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyronitrile can be synthesized through several methods. One common approach involves the reaction of isobutyl alcohol with ammonia in the presence of a catalyst such as zinc oxide. The reaction is carried out at temperatures between 410°C and 450°C under atmospheric pressure. The process involves the dehydration of isobutyl alcohol to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a fixed-bed tubular reactor. The reaction mixture, consisting of isobutyl alcohol and ammonia in a 1:2.5 ratio, is passed over a zinc oxide catalyst. The reaction yields a high conversion rate of isobutyl alcohol, with selectivity and reaction yield both exceeding 90%. The catalyst used in this process typically has a composition of 75% zinc oxide and 25% clay, and it can be regenerated after 1000 hours of use .
Chemical Reactions Analysis
Types of Reactions: Isobutyronitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or other electrophiles can facilitate substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include primary amines and other reduced compounds.
Substitution: Products vary depending on the substituent introduced, such as alkylated or arylated nitriles
Scientific Research Applications
Isobutyronitrile has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the production of certain drugs and therapeutic agents.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Butyronitrile: A straight-chain isomer of isobutyronitrile with the formula C4H7N.
Propionitrile: A simpler nitrile with a straight-chain structure and the formula C3H5N.
Acrylonitrile: A nitrile with a vinyl group, used extensively in the production of polymers.
Uniqueness: this compound is unique due to its branched carbon backbone, which imparts different physical and chemical properties compared to its straight-chain counterparts. This branching can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various chemical processes .
Properties
IUPAC Name |
2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-4(2)3-5/h4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDFRRGEGBBSRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C#N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C4H7N | |
Record name | ISOBUTYRONITRILE | |
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DSSTOX Substance ID |
DTXSID5026461 | |
Record name | 2-Methylpropanenitrile | |
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Molecular Weight |
69.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Isobutyronitrile appears as a clear colorless liquid. Flash point 47 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with an almond-like odor; Note: Forms cyanide in the body; [NIOSH], Colorless liquid with an almond-like odor. [Note: Forms cyanide in the body.] | |
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Record name | Propanenitrile, 2-methyl- | |
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Boiling Point |
219 °F at 760 mmHg (EPA, 1998), 102 °C, 219 °F | |
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Record name | 2-Methylpropanenitrile | |
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Flash Point |
47 °F (EPA, 1998), 8 °C, 8 °C (46 °F) - closed cup, 47 °F (8 °C) - closed cup, 47 °F | |
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Solubility |
Slight (NIOSH, 2023), Soluble in water, Slightly soluble in water, Very soluble in ethanol, ether, acetone and chloroform, Very soluble in alcohol, ether, Slight | |
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Density |
0.733 to 0.7608 at 68 to 86 °F (EPA, 1998), 0.7704 g/cu m at 20 °C, 0.76 | |
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Vapor Density |
2.38 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.38 (Air = 1) | |
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Vapor Pressure |
100 mmHg at 130 °F (NIOSH, 2023), 32.7 [mmHg], Vapor pressure = 100 mm Hg at 130 °F, 32.7 mm Hg at 25 °C, (130 °F): 100 mmHg | |
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Color/Form |
Colorless liquid | |
CAS No. |
78-82-0 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Propanenitrile, 2-methyl- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/TZ4AC4A0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-96.7 °F (EPA, 1998), -71.5 °C, -97 °F | |
Record name | ISOBUTYRONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3677 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Methylpropanenitrile | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5221 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isobutyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0353.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of Isobutyronitrile is C4H7N, and its molecular weight is 69.11 g/mol. []
ANone: Yes, studies have characterized this compound using various spectroscopic methods. For instance, researchers have analyzed its fragmentation pattern using electron-impact mass spectrometry. [] Additionally, 1H-NMR and 13C-NMR spectroscopy have been employed to analyze its structure and monitor reactions involving this compound. [, ]
ANone: this compound serves as a valuable reagent in organic synthesis. For instance, it can be employed in the synthesis of this compound amides through direct condensation reactions with carboxylic acids. This method, utilizing 2,2'-Azobis(this compound) (AIBN) as a reagent, offers a practical and efficient pathway for preparing these amides. [, ]
ANone: Yes, this compound plays a significant role in radical reactions. It's commonly used as a precursor for the 2-cyano-2-propyl radical, generated through the thermal decomposition of AIBN. This radical is involved in various reactions, including hydrogen abstraction from thiols, leading to the formation of this compound and thiyl radicals. []
ANone: this compound is frequently encountered in polymer chemistry, primarily as a by-product or end-group in radical polymerization reactions initiated by AIBN. [, , , ] For example, in the synthesis of polystyrene end-labeled with 2,7-Dibromofluorene, AIBN acts as an initiator, leading to the incorporation of this compound end-groups in the polymer structure. []
ANone: While AIBN is widely used, alternative radical initiators can be employed to minimize or avoid this compound by-products. The choice depends on the specific polymerization system and desired polymer properties.
ANone: Research indicates that metal-organic frameworks (MOFs) incorporating this compound moieties can act as switchable catalysts for the cyanation of terminal alkynes. [] These MOFs demonstrate selectivity in promoting the formation of either vinyl this compound skeletons or propiolonitrile frameworks.
ANone: The steric bulk of the isopropyl group in this compound can influence its coordination behavior with metal catalysts, potentially impacting reaction pathways and product selectivity. []
ANone: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the conformational analysis of this compound and to calculate its Electron Paramagnetic Resonance (EPR) parameters. [] Additionally, DFT and high-level coupled-cluster methods, like CCSD(T), have been utilized to study the mechanism of AIBN-initiated aerobic oxidative cleavage of alkenes, a reaction relevant to the formation of this compound radicals. []
ANone: Studies have investigated the metabolism of this compound in rats, revealing its conversion to cyanide by nasal tissue enzymes. [] This finding highlights the importance of understanding the potential toxicity of this compound.
ANone: While specific information about the environmental impact of this compound may be limited, its potential to degrade into cyanide raises concerns about its ecotoxicological effects. [, ]
ANone: Gas chromatography (GC) coupled with flame ionization detection (FID) is a commonly employed technique for analyzing this compound in various matrices, including air samples and pharmaceutical formulations. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.